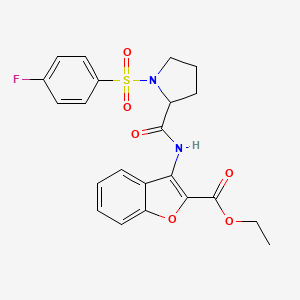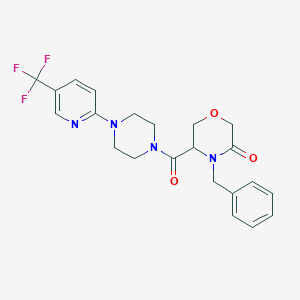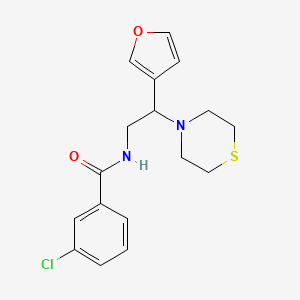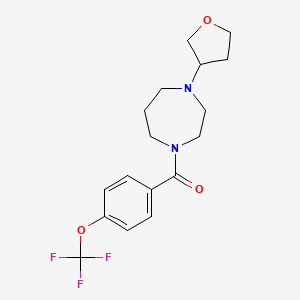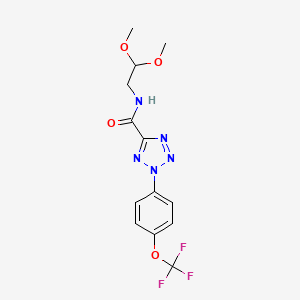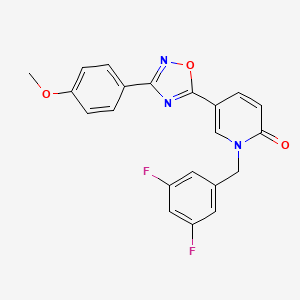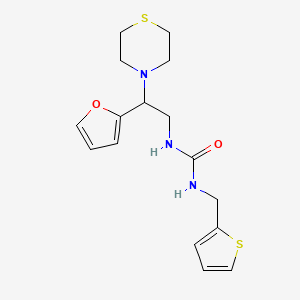
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound characterized by the presence of furan, thiomorpholine, thiophene, and urea functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Intermediate:
Step 1: Synthesis of 2-(Furan-2-yl)-2-thiomorpholinoethanol by reacting furan-2-carbaldehyde with thiomorpholine in the presence of a reducing agent such as sodium borohydride.
Step 2: Conversion of 2-(Furan-2-yl)-2-thiomorpholinoethanol to 2-(Furan-2-yl)-2-thiomorpholinoethylamine via a dehydration reaction using a dehydrating agent like thionyl chloride.
-
Final Coupling Reaction:
Step 3: The intermediate 2-(Furan-2-yl)-2-thiomorpholinoethylamine is then reacted with thiophen-2-ylmethyl isocyanate to form the final product, this compound. This reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions: 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding epoxides or sulfoxides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the urea or thiomorpholine moieties.
Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings, facilitated by reagents like bromine or chlorinating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, or other halogenating agents.
Major Products Formed:
Oxidation: Epoxides or sulfoxides of the furan and thiophene rings.
Reduction: Reduced forms of the urea or thiomorpholine groups.
Substitution: Halogenated derivatives of the furan and thiophene rings.
科学研究应用
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan and thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the thiomorpholine and urea groups can form hydrogen bonds, stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a morpholine ring instead of thiomorpholine.
1-(2-(Furan-2-yl)-2-piperidinoethyl)-3-(thiophen-2-ylmethyl)urea: Contains a piperidine ring instead of thiomorpholine.
1-(2-(Furan-2-yl)-2-pyrrolidinoethyl)-3-(thiophen-2-ylmethyl)urea: Features a pyrrolidine ring instead of thiomorpholine.
Uniqueness: 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiomorpholine ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
属性
IUPAC Name |
1-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c20-16(17-11-13-3-2-8-23-13)18-12-14(15-4-1-7-21-15)19-5-9-22-10-6-19/h1-4,7-8,14H,5-6,9-12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWRXSFAWUXFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NCC2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

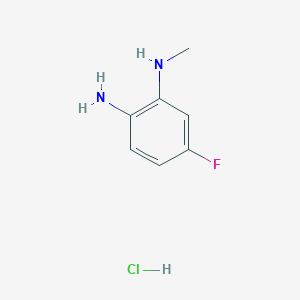
![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide](/img/structure/B2430590.png)
![10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B2430591.png)
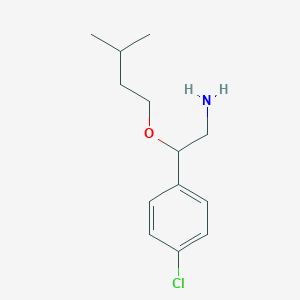
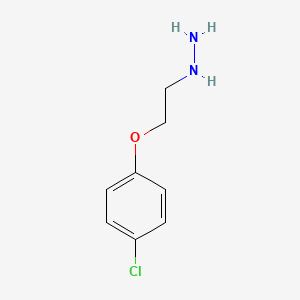
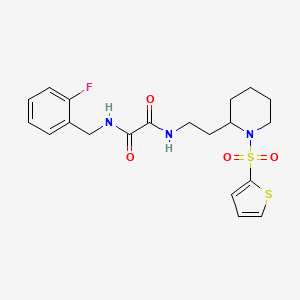
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one](/img/structure/B2430596.png)
